2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine
CAS No.: 1261564-51-5
Cat. No.: VC0164293
Molecular Formula: C13H8F5NO
Molecular Weight: 289.205
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261564-51-5 |
|---|---|
| Molecular Formula | C13H8F5NO |
| Molecular Weight | 289.205 |
| IUPAC Name | 2-(difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine |
| Standard InChI | InChI=1S/C13H8F5NO/c14-12(15)20-11-6-3-9(7-19-11)8-1-4-10(5-2-8)13(16,17)18/h1-7,12H |
| Standard InChI Key | ZXGJSBRQLUGXCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)C(F)(F)F |
Introduction
Chemical Properties and Structural Characteristics
2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine is identified by the CAS registry number 1261564-51-5 and possesses the molecular formula C₁₃H₈F₅NO. This complex organic molecule has a molecular weight of 289.205 g/mol and contains multiple fluorine atoms, which significantly influence its chemical behavior and potential applications .
The compound's structure consists of three key components:
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A pyridine ring with a difluoromethoxy substituent at the 2-position
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A phenyl ring attached to the 5-position of the pyridine
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A trifluoromethyl group at the 4-position of the phenyl ring
Structural Identifiers
The following table summarizes the key structural identifiers for 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine:
| Identifier Type | Value |
|---|---|
| CAS Number | 1261564-51-5 |
| Molecular Formula | C₁₃H₈F₅NO |
| Molecular Weight | 289.205 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine |
| InChI | InChI=1S/C13H8F5NO/c14-12(15)20-11-6-3-9(7-19-11)8-1-4-10(5-2-8)13(16,17)18/h1-7,12H |
| InChIKey | ZXGJSBRQLUGXCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)C(F)(F)F |
| PubChem CID | 71302316 |
Table 1: Structural identifiers of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine
Structural Features
The compound's molecular structure exhibits several notable features that influence its chemical properties:
The difluoromethoxy group (-OCHF₂) at the 2-position of the pyridine ring contributes to the molecule's polarity and potentially affects its hydrogen bonding capabilities. The presence of five fluorine atoms in the molecule significantly enhances its lipophilicity, metabolic stability, and binding selectivity in biological systems . The fluorinated substituents also influence the electron distribution across the molecule, affecting its reactivity and potential interactions with biological targets.
Synthesis Approaches
The synthesis of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine can be approached through several methods, drawing from established procedures for similar fluorinated pyridine derivatives.
Cross-coupling Reactions
Suzuki cross-coupling reactions represent one viable synthetic route for constructing the carbon-carbon bond between the pyridine and phenyl rings. This approach typically involves:
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A halogenated pyridine derivative reacting with a 4-(trifluoromethyl)phenylboronic acid
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Introduction of the difluoromethoxy group through subsequent functionalization
The synthesis of similar compounds has been reported using multi-step reactions including Suzuki cross-coupling, nucleophilic substitution reactions, Newman–Kwart rearrangement reactions, and hydrolysis reactions . These established methods can be adapted for the synthesis of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine.
Fluorination Methods
For introducing the trifluoromethyl group, several approaches exist:
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Direct introduction of a trifluoromethyl group using trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines
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Chlorine/fluorine exchange using trichloromethylpyridine derivatives
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Construction of a pyridine ring from trifluoromethyl-containing building blocks
The difluoromethoxy group might be introduced through nucleophilic substitution reactions, as exemplified in the synthesis of pyrazole derivatives containing phenylpyridine moieties .
Related Compounds
Positional Isomers
A structurally related compound is 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine (CAS: 1261628-34-5), which differs only in the position of the trifluoromethyl group on the phenyl ring (3-position instead of 4-position). This positional isomer shares the same molecular formula (C₁₃H₈F₅NO) and molecular weight (289.205 g/mol).
The table below compares these two related compounds:
| Characteristic | 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine | 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine |
|---|---|---|
| CAS Number | 1261564-51-5 | 1261628-34-5 |
| Position of CF₃ group | 4-position of phenyl ring | 3-position of phenyl ring |
| Molecular Formula | C₁₃H₈F₅NO | C₁₃H₈F₅NO |
| Molecular Weight | 289.205 g/mol | 289.205 g/mol |
| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)C(F)(F)F | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F |
Table 2: Comparison of 4- and 3-trifluoromethyl isomers
Broader Family of Trifluoromethylpyridines
2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine belongs to the broader family of trifluoromethylpyridine (TFMP) derivatives, which have found extensive applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are attributed to the combination of the unique physicochemical properties of fluorine atoms and the distinctive characteristics of the pyridine moiety .
Some key members of this family include:
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Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market
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Various pharmaceutical and veterinary products containing the TFMP moiety, with five pharmaceutical and two veterinary products having received market approval
Current Research Status
The registration of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine in chemical databases indicates ongoing research interest in this compound. The creation date for the PubChem entry is April 24, 2013, with recent updates noted , suggesting continued scientific interest in this compound and its properties.
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